molecular formula C10H15BO4 B3221121 2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid CAS No. 120461-59-8

2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid

Cat. No.: B3221121
CAS No.: 120461-59-8
M. Wt: 210.04 g/mol
InChI Key: KMPWQZAPFKFJFQ-UHFFFAOYSA-N
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Description

Boronic acids are compounds that contain a boronic acid functional group (B(OH)2). They have diverse applications in organic chemistry, from materials science to the synthesis of pharmaceuticals . The compound you mentioned seems to be a type of boronic acid with methoxy and methyl groups attached to a phenyl ring.


Molecular Structure Analysis

The molecular structure of boronic acids involves a boron atom bonded to two hydroxyl groups and one carbon-containing group. In the case of “2-Methoxy-3-(methoxymethyl)-5-methylphenylboronic acid”, the carbon-containing group would be a phenyl ring with methoxy and methyl substituents .


Chemical Reactions Analysis

Boronic acids are known to undergo several types of reactions, including condensation with amines or alcohols, and coupling reactions with halides or pseudohalides . They are also used in Suzuki reactions, a type of palladium-catalyzed cross coupling reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include factors like its molecular weight, melting point, boiling point, and solubility. Unfortunately, without specific data on “this compound”, I can’t provide a detailed analysis .

Scientific Research Applications

Enantioselective Recognition

  • Enantioselective Recognition of Amines : A study by Ghosn and Wolf (2011) in "Tetrahedron" discusses the preparation of an atropisomeric 1,8-bisphenolnaphthalene from 4-methoxy-2-methylphenylboronic acid. This compound is stable to racemization and can be used as a sensor to detect a wide range of chiral amines (Ghosn & Wolf, 2011).

Synthesis of Novel Compounds

  • Synthesis of Novel Indole-Benzimidazole Derivatives : Wang et al. (2016) in "Journal of Chemical Research" reported the synthesis of novel compounds using indole carboxylic acids and phenylhydrazines, highlighting the role of methoxy derivatives in this process (Wang et al., 2016).

Bioactivity Studies

  • Anti-Tobacco Mosaic Virus Activity : Wu et al. (2018) in "Chemistry of Natural Compounds" isolated new compounds from Nicotiana tabacum, showing high anti-tobacco mosaic virus activity. The study emphasizes the importance of methoxyphenyl compounds in bioactivity (Wu et al., 2018).

Material Science Applications

  • Polymer/Silica Composites : Kubo et al. (2005) in "Macromolecules" explored the incorporation of π-conjugated polymers with silica, utilizing methoxyphenylboronic acid derivatives. This research demonstrates the applicability of such compounds in material science (Kubo et al., 2005).

Crystal Structure and Synthesis

  • Crystal Structure Studies : Cyrański et al. (2012) in "CrystEngComm" investigated the structures of various ortho-alkoxyphenylboronic acids, including methoxy derivatives. Their work provides insights into the crystal structures and potential applications in crystal engineering (Cyrański et al., 2012).

Pharmaceutical Research

  • Synthesis of Antibacterial Agents : Kim et al. (1984) in "Journal of medicinal chemistry" synthesized 2-[(methoxycarbonyl)methylene]cephalosporins, demonstrating the relevance of methoxyphenylboronic acids in developing new antibacterial agents (Kim et al., 1984).

Photovoltaic Performance

  • Polymer Solar Cells : Jin et al. (2016) in "Synthetic Metals" discussed the synthesis of derivatives of [6,6]-phenyl-C61-butyric acid methyl ester with methoxy substituents, exploring their application in enhancing polymer solar cell performance (Jin et al., 2016).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Boronic acids, in general, are considered relatively safe to handle, but they can cause irritation if they come into contact with the skin or eyes .

Properties

IUPAC Name

[2-methoxy-3-(methoxymethyl)-5-methylphenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO4/c1-7-4-8(6-14-2)10(15-3)9(5-7)11(12)13/h4-5,12-13H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWQZAPFKFJFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)COC)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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